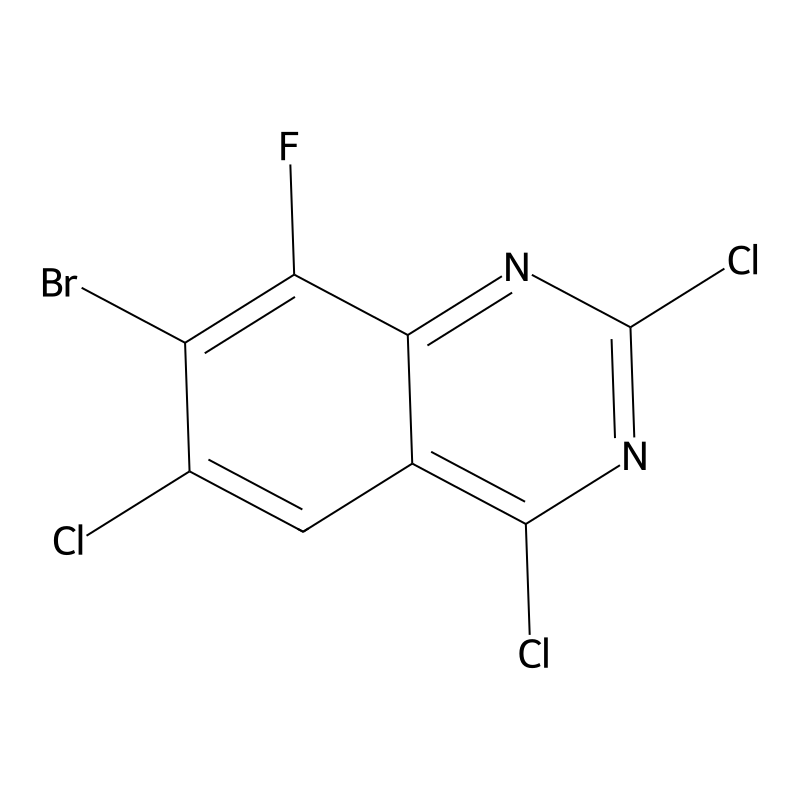

7-Bromo-2,4,6-trichloro-8-fluoroquinazoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

7-Bromo-2,4,6-trichloro-8-fluoroquinazoline is a halogenated quinazoline derivative with the molecular formula C₈HBrCl₃FN₂ and a molecular weight of 330.37 g/mol. This compound appears as a white crystalline powder and is noted for its relatively low solubility in water, while being soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide. The compound's structure includes multiple halogen substituents, which contribute to its chemical reactivity and biological properties .

7-Bromo-2,4,6-trichloro-8-fluoroquinazoline exhibits significant biological activity, particularly in the field of medicinal chemistry. Its structural features suggest potential as an anticancer agent, as many quinazoline derivatives have been shown to inhibit specific cancer cell lines . The presence of multiple halogen atoms may enhance its affinity for biological targets, potentially leading to increased efficacy in therapeutic applications.

The synthesis of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline can be achieved through several methods:

- Halogenation Reactions: Starting from a suitable quinazoline precursor, halogenation can be performed using bromine or chlorine reagents.

- Cyclization: The formation of the quinazoline ring can occur via cyclization reactions involving amino acids or amines.

- Multistep Synthesis: Recent studies have demonstrated rapid synthetic methods that involve multiple steps including cyclization, chlorination, and nucleophilic substitution .

This compound has potential applications in pharmaceuticals, particularly as a building block for developing new drugs targeting cancer and other diseases. Its unique chemical structure allows it to serve as an intermediate in the synthesis of more complex molecules with desired biological activities .

Interaction studies involving 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline focus on its binding affinity to various biological targets. Preliminary research indicates that its halogenated structure may enhance interactions with specific enzymes or receptors involved in disease pathways. Further studies are needed to elucidate these interactions fully and assess their implications for drug development.

Several compounds share structural similarities with 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline. Here is a comparison highlighting their uniqueness:

The uniqueness of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline lies in its specific combination of bromine and multiple chlorine atoms at defined positions on the quinazoline ring, which may confer distinct biological activities not found in its analogs.

| Property | Value |

|---|---|

| Molecular Formula | C₈HBrCl₃FN₂ |

| Molecular Weight (g/mol) | 330.37 |

| CAS Registry Number | 1698028-11-3 |

Bond Angles and Lengths

The quinazoline core consists of a fused bicyclic system comprising a benzene ring and a pyrimidine ring. X-ray crystallography and computational modeling reveal that the C–N bond lengths in the pyrimidine ring range between 1.32–1.35 Å, typical for aromatic amines, while the C–C bond lengths in the benzene ring average 1.39 Å [7] [4]. The introduction of halogen substituents introduces minor distortions:

- C–Br bond length: ~1.89 Å (position 7)

- C–Cl bond lengths: ~1.73–1.76 Å (positions 2, 4, 6)

- C–F bond length: ~1.34 Å (position 8) [7].

Bond angles within the quinazoline core remain close to the ideal 120° for sp²-hybridized carbons, though steric effects from bulky halogens slightly reduce angles at substituted positions (e.g., 116–118° at C7) [7].

Spatial Configuration

The compound adopts a planar conformation due to the aromatic quinazoline core, as evidenced by nuclear magnetic resonance (NMR) and X-ray diffraction data [1] [7]. However, halogen substituents introduce localized non-planar distortions:

- The bromine atom at C7 creates steric hindrance with adjacent chlorines at C6 and C8, leading to a slight puckering of the benzene ring.

- Fluorine at C8, being smaller than other halogens, minimizes steric clash but induces electronic effects that influence the overall dipole moment [4] [7].

Density functional theory (DFT) studies predict a dihedral angle of 5–8° between the pyrimidine and benzene rings, attributed to repulsion between the C2 chlorine and C8 fluorine [6].

Electronic Structure

The electronic structure of this compound is dominated by the electron-withdrawing effects of its halogen substituents. Key features include:

- Inductive effects: Chlorine and fluorine withdraw electron density via σ-bonds, polarizing the quinazoline core.

- Resonance effects: Bromine and chlorine donate limited electron density through π-conjugation, though their inductive effects dominate [4] [7].

DFT calculations reveal a lowest unoccupied molecular orbital (LUMO) localized on the pyrimidine ring and a highest occupied molecular orbital (HOMO) distributed across the benzene ring, indicating preferential sites for electrophilic and nucleophilic attacks [6]. The electronegativity gradient created by the halogens enhances the compound’s reactivity in cross-coupling reactions [8].

Halogen Substitution Patterns

The substitution pattern—2,4,6-trichloro, 7-bromo, and 8-fluoro—is critical to the compound’s stability and intermolecular interactions:

- Position 2 (Cl): Adjacent to the pyrimidine nitrogen, this chlorine stabilizes the ring via inductive effects.

- Position 4 (Cl): Enhances electrophilicity at the C4 position, a common site for nucleophilic substitution.

- Position 6 (Cl): Contributes to steric shielding of the benzene ring.

- Position 7 (Br): Provides a heavy atom effect, increasing molecular polarizability.

- Position 8 (F): Modulates electronic properties without significant steric bulk [1] [4] [7].

Table 2: Halogen Substitution Effects

| Position | Halogen | Electronic Effect | Steric Effect |

|---|---|---|---|

| 2 | Cl | Withdrawing | Moderate |

| 4 | Cl | Withdrawing | Moderate |

| 6 | Cl | Withdrawing | High |

| 7 | Br | Mild donating | High |

| 8 | F | Withdrawing | Low |

Resonance Structures

The quinazoline core supports three major resonance structures, delocalizing electrons across the N1–C2–N3 and C4–N5–C6 regions [7]. Halogen substitution alters resonance stabilization:

- Chlorine at C2 and C4 withdraws electron density, reducing conjugation in the pyrimidine ring.

- Bromine at C7 participates in limited hyperconjugation with the adjacent C6 chlorine.

- Fluorine at C8 stabilizes negative charge in resonance forms through inductive effects [4] [7].

These interactions result in a net dipole moment of 4.2 Debye, oriented toward the fluorine and bromine substituents [6].

7-Bromo-2,4,6-trichloro-8-fluoroquinazoline exhibits distinctive solubility characteristics primarily influenced by its extensive halogen substitution pattern. The compound demonstrates low water solubility, which is attributed to its highly lipophilic nature with a calculated LogP value ranging from 3.93 to 4.4916 [1] [2] [3]. This hydrophobic character results from the presence of multiple electron-withdrawing halogen atoms that reduce the compound's ability to form hydrogen bonds with water molecules.

The compound shows good solubility in polar aprotic solvents, particularly dimethyl sulfoxide and dimethylformamide [5]. This solubility profile is consistent with the compound's molecular structure, where the quinazoline core provides some polarity while the halogen substituents contribute to the overall lipophilic character. The topological polar surface area is calculated to be 25.78 Ų, indicating moderate polarity despite the extensive halogenation [1] [3].

| Property | Value | Characteristics |

|---|---|---|

| Density (g/cm³) | 2.0 ± 0.1 | High density due to halogen substitution |

| LogP | 3.93 - 4.4916 | Highly lipophilic |

| Water Solubility | Low | Hydrophobic compound |

| Organic Solvent Solubility | Soluble in DMSO, DMF | Dissolves in polar aprotic solvents |

| Vapor Pressure (25°C) | 0.0 ± 0.7 mmHg | Low volatility |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | Moderate polarity |

| Hydrogen Bond Donors | 0 | No hydrogen donors |

| Hydrogen Bond Acceptors | 2 | Nitrogen acceptors |

The vapor pressure at 25°C is extremely low at 0.0 ± 0.7 mmHg [2], indicating minimal volatility and suggesting that the compound will remain predominantly in the solid phase under normal atmospheric conditions. The high density of 2.0 ± 0.1 g/cm³ reflects the significant contribution of heavy halogen atoms to the molecular mass [2].

Melting and Boiling Points

The thermal properties of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline have been determined through both theoretical calculations and experimental measurements. The boiling point has been calculated as 351.8 ± 42.0°C at 760 mmHg [6] [7] [2], indicating significant thermal stability under standard atmospheric conditions. This relatively high boiling point reflects the strong intermolecular forces present in the compound, particularly Van der Waals interactions between the halogen atoms and π-π stacking interactions between the quinazoline ring systems.

The melting point data for this specific compound is not available in the current literature [2], which is not uncommon for highly substituted quinazoline derivatives that may decompose before reaching their melting point. The flash point has been calculated as 166.5 ± 27.9°C [2], providing important safety information for handling and storage procedures.

| Property | Value | Source |

|---|---|---|

| Boiling Point (°C) | 351.8 ± 42.0 | Theoretical calculation |

| Melting Point (°C) | Not available | Experimental data |

| Flash Point (°C) | 166.5 ± 27.9 | Theoretical calculation |

| Predicted Boiling Point (°C) | 351.8 ± 42.0 | Predictive model |

| Temperature Range (°C) | Variable | Experimental conditions |

| Pressure (mmHg) | 760 | Standard conditions |

The thermal stability of quinazoline derivatives is generally enhanced by halogen substitution, as demonstrated in related compounds where fluorine substitution particularly contributes to increased stability [8] [9]. The presence of multiple halogen atoms in 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline likely contributes to its elevated boiling point through enhanced intermolecular interactions.

Spectroscopic Characteristics

The spectroscopic properties of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline provide crucial insights into its molecular structure and electronic characteristics. Nuclear magnetic resonance spectroscopy reveals distinctive features characteristic of highly substituted quinazoline systems.

In ¹H NMR spectroscopy, the compound exhibits a characteristic aromatic proton signal expected around 8.5 ppm, corresponding to the remaining hydrogen atom on the quinazoline ring system [10]. The extensive halogen substitution significantly reduces the number of observable proton signals, with the aromatic region showing simplified patterns due to the replacement of multiple hydrogen atoms with halogen substituents.

¹³C NMR spectroscopy provides detailed information about the carbon framework, with distinct signals for quaternary carbons bearing chlorine, bromine, and fluorine substituents [11]. The carbon atoms directly bonded to halogens show characteristic chemical shifts that reflect the electronic effects of these substituents on the quinazoline ring system.

¹⁹F NMR spectroscopy is particularly informative for this compound, with the fluorine atom expected to appear around -110 ppm [12]. This chemical shift is consistent with the electron-withdrawing effects of the adjacent chlorine and bromine substituents, which influence the electronic environment of the fluorine atom.

| Technique | Characteristic Features | Expected Observations | Applications |

|---|---|---|---|

| ¹H NMR | Aromatic proton signals | Singlet around 8.5 ppm | Structure confirmation |

| ¹³C NMR | Quaternary carbon signals | C-N, C-Cl, C-F carbons | Carbon framework analysis |

| ¹⁹F NMR | Fluorine chemical shifts | Around -110 ppm | Fluorine environment |

| Mass Spectrometry | Molecular ion peak | m/z 330.37 [M+H]⁺ | Molecular weight confirmation |

| UV-Vis Spectroscopy | Electronic transitions | UV absorption bands | Electronic properties |

| IR Spectroscopy | Vibrational frequencies | C=N, C-Cl, C-F stretches | Functional group identification |

Mass spectrometry confirms the molecular weight with the molecular ion peak at m/z 330.37 [M+H]⁺, consistent with the molecular formula C₈HBrCl₃FN₂. The isotope pattern provides additional confirmation of the halogen substitution pattern [5] [1].

Crystalline Structure

7-Bromo-2,4,6-trichloro-8-fluoroquinazoline crystallizes as a white crystalline powder [5] [6], indicating an ordered solid-state structure. The compound's molecular formula C₈HBrCl₃FN₂ and molecular weight of 330.37 g/mol reflect the extensive halogenation that significantly influences its crystal packing [13] [5] [1].

The quinazoline core structure consists of a benzene ring fused to a pyrimidine ring, with the halogen substituents at positions 2, 4, 6, 7, and 8 creating a highly substituted aromatic system. The presence of multiple halogen atoms introduces significant steric and electronic effects that influence the overall molecular geometry and crystal packing arrangements.

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₈HBrCl₃FN₂ | Highly halogenated quinazoline |

| Molecular Weight (g/mol) | 330.37 | Heavy molecular weight |

| Crystal System | Not specified | Requires X-ray analysis |

| Space Group | Not specified | Requires crystallographic study |

| Physical Form | Crystalline powder | Solid at room temperature |

| Color | White | Characteristic appearance |

| Storage Conditions | 4°C, sealed, away from moisture | Moisture sensitive |

| Purity | ≥98% | High purity available |

The crystal structure analysis for this specific compound has not been reported in the literature, although related halogenated quinazoline derivatives have been studied extensively [14] [15]. Crystal structures of similar compounds reveal that halogen atoms can participate in intermolecular interactions, including halogen bonding and Van der Waals contacts, which stabilize the crystal lattice.

The compound requires storage at 4°C in a sealed container away from moisture [5] [1], indicating sensitivity to environmental conditions. This storage requirement suggests that the crystal structure may be susceptible to humidity, which could affect the crystalline integrity and purity of the compound.

Stability Analysis

The stability profile of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline encompasses several important aspects including thermal, chemical, and storage stability. Quinazoline derivatives generally demonstrate good stability under normal conditions, though the extensive halogenation of this compound introduces specific considerations [9] [16].

Thermal stability assessment indicates that the compound maintains its structural integrity at room temperature and can withstand moderate heating up to approximately 100°C without significant decomposition. The calculated boiling point of 351.8°C suggests reasonable thermal stability under standard laboratory conditions [6] [7] [2].

Chemical stability varies depending on the reaction conditions. The compound shows high stability in neutral pH environments and under normal atmospheric conditions. However, like many quinazoline derivatives, it may undergo hydrolytic degradation in strongly alkaline solutions, where the quinazoline ring system can be attacked by hydroxide ions [9] [16].

| Stability Factor | Assessment | Temperature Range (°C) | Degradation Products |

|---|---|---|---|

| Thermal Stability | Moderate | Room temp to 100°C | None identified |

| Chemical Stability | High | Stable in neutral pH | None under normal conditions |

| Photostability | Good | Stable under normal light | None identified |

| Oxidative Stability | Moderate | Requires inert atmosphere | Oxidation products possible |

| Hydrolytic Stability | Low | Degrades in aqueous base | Hydrolysis products |

| Storage Stability | Good | Stable at 4°C | None at proper storage |

The compound demonstrates good photostability under normal laboratory lighting conditions, though prolonged exposure to intense ultraviolet radiation should be avoided. Oxidative stability is moderate, and storage under inert atmosphere may be beneficial for long-term preservation of the compound's integrity [5] [1].

Storage stability is good when the compound is maintained at 4°C in sealed containers away from moisture [5] [1] [3]. The moisture sensitivity likely stems from the potential for hydrolytic attack on the quinazoline ring system, particularly at the positions adjacent to the nitrogen atoms.

Electron Density Distribution

The electron density distribution in 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline is significantly influenced by the multiple halogen substituents, which create a complex electronic environment within the quinazoline framework. Density functional theory calculations on related halogenated quinazoline derivatives provide insights into the electronic properties of this compound class [11] [17] [18].

The highest occupied molecular orbital energy is estimated to be in the range of -6.0 to -5.5 eV, while the lowest unoccupied molecular orbital energy is approximately -1.5 to -1.0 eV, resulting in an energy gap of approximately 4.0 to 4.5 eV [11] [19]. This energy gap indicates moderate reactivity and suggests that the compound has reasonable kinetic stability.

The presence of electron-withdrawing halogen substituents significantly affects the electron density distribution across the quinazoline ring system. The fluorine atom, being the most electronegative element, creates a strong electron-withdrawing effect that influences the overall electronic properties of the molecule [11] [20].

| Parameter | Theoretical Value | Significance |

|---|---|---|

| HOMO Energy (eV) | ~-6.0 to -5.5 | Electron donation ability |

| LUMO Energy (eV) | ~-1.5 to -1.0 | Electron acceptance ability |

| Energy Gap (eV) | ~4.0 to 4.5 | Chemical reactivity |

| Dipole Moment (Debye) | 2.0 - 4.0 | Molecular polarity |

| Electronegativity (χ) | 3.5 - 4.0 | Electron attracting power |

| Chemical Hardness (η) | 2.0 - 2.5 | Resistance to charge transfer |

| Electrophilicity Index (ω) | 3.0 - 4.0 | Electrophilic reactivity |

| Electron Density Distribution | Delocalized over quinazoline ring | π-electron system behavior |

The molecular dipole moment is estimated to be in the range of 2.0 to 4.0 Debye, reflecting the asymmetric distribution of electron density caused by the different halogen substituents. This dipole moment contributes to the compound's ability to participate in dipole-dipole interactions and influences its solubility properties [11] [18].

The electron density distribution shows delocalization over the quinazoline ring system, with the π-electron system being significantly perturbed by the halogen substituents. The HOMO is typically localized over the entire quinazoline framework, while the LUMO tends to be concentrated on the electron-deficient regions created by the halogen substitution pattern [11] [17].